molecular formula C14H19NO5 B13277689 2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid

2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid

Cat. No.: B13277689
M. Wt: 281.30 g/mol
InChI Key: VUTNCDOTFXYBHO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-{[(benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid derives its systematic name from the hierarchical rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is butanoic acid, a four-carbon carboxylic acid. Positional numbering begins at the carboxylic acid group (carbon 1), with subsequent substituents assigned based on their proximity to this functional group.

At carbon 2, the molecule features an amino group protected by a benzyloxycarbonyl (Cbz) group, resulting in the substituent {[(benzyloxy)carbonyl]amino}. Carbon 3 bears a methyl group (-CH3), while carbon 4 is substituted with a methoxy group (-OCH3). The full IUPAC name, therefore, systematically describes these substituents in alphabetical order, yielding 2-{[(benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid .

The structural representation (Figure 1) highlights the stereochemical arrangement of substituents. The benzyloxycarbonyl group attaches to the amino nitrogen, forming a carbamate linkage. The methoxy and methyl groups occupy distinct positions on the butanoic acid backbone, creating a branched topology.

Property Description
Parent structure Butanoic acid
Substituents -NH-Cbz (C2), -CH3 (C3), -OCH3 (C4)
Functional groups Carboxylic acid, carbamate, ether, methyl
Stereochemical descriptors Chiral centers at C2 (amino group) and C3 (methyl branch)

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1404878-89-2 , a unique identifier that distinguishes it from structurally similar molecules. Alternative designations reflect common naming conventions in organic chemistry and peptide synthesis:

  • N-Carbobenzyloxy-4-methoxy-3-methylvaline : Emphasizes the Cbz-protected amino acid framework, where "valine" denotes the branching pattern resembling valine’s isopropyl group.
  • Z-4-methoxy-3-methylvaline : Uses the "Z" abbreviation for benzyloxycarbonyl, a notation prevalent in peptide chemistry.
  • 2-(Benzyloxycarbonylamino)-4-methoxy-3-methylbutanoic acid : A variant of the IUPAC name, omitting brackets for readability.

These synonyms are frequently encountered in patent literature and commercial catalogs, where brevity or historical naming conventions take precedence over systematic terminology.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₄H₁₉NO₅ encapsulates the compound’s elemental composition: 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms. This formula corresponds to a molecular weight of 281.30 g/mol , calculated using standard atomic masses.

Stereochemical complexity arises from two chiral centers:

  • Carbon 2 : The amino group’s attachment point, which adopts either the R or S configuration depending on synthesis conditions.
  • Carbon 3 : The methyl branch, which introduces additional stereoisomerism.

While the provided sources do not explicitly specify the enantiomeric form, peptide synthesis typically employs the L-configuration at the alpha-carbon (C2) to maintain biological relevance. The methoxy group at C4 and methyl group at C3 introduce steric hindrance, influencing the molecule’s conformational flexibility and reactivity in subsequent chemical reactions.

Parameter Value Source
Molecular formula C₁₄H₁₉NO₅
Molecular weight 281.30 g/mol
Chiral centers 2 (C2, C3)
Common configurations L (C2), unspecified (C3)

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

4-methoxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C14H19NO5/c1-10(8-19-2)12(13(16)17)15-14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

VUTNCDOTFXYBHO-UHFFFAOYSA-N

Canonical SMILES

CC(COC)C(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Amino Group Protection: Formation of the Benzyloxycarbonyl (Cbz) Group

The initial step in preparing this compound is the protection of the free amino group using the benzyloxycarbonyl protecting group. This is commonly achieved by reacting the amino acid or amino acid derivative with benzyl chloroformate (Cbz-Cl) under basic conditions. The base (e.g., sodium carbonate or tertiary amines like triethylamine) neutralizes the hydrochloric acid formed and drives the reaction forward.

Reaction conditions:

  • Solvent: Dichloromethane or aqueous-organic biphasic system.
  • Base: Sodium carbonate, potassium carbonate, or triethylamine.
  • Temperature: 0 to room temperature.
  • Time: 1–4 hours depending on scale and reactivity.

This step yields the N-Cbz protected amino acid intermediate, which is stable and amenable to further functionalization.

Introduction of the Methoxy Group at the 4-Position

The 4-methoxy substitution on the butanoic acid backbone can be introduced via methylation of a corresponding hydroxy precursor or by nucleophilic substitution on a suitable leaving group.

Common approaches:

  • Starting from 4-hydroxy-3-methylbutanoic acid or its derivatives, methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Alternatively, a halogenated intermediate at the 4-position can undergo nucleophilic substitution with methoxide ion (e.g., sodium methoxide) to install the methoxy group.

This step requires careful control of reaction conditions to avoid side reactions and maintain stereochemical integrity.

Construction of the 3-Methylbutanoic Acid Backbone

The 3-methyl substitution is generally introduced via starting materials such as isovaleraldehyde or 3-methylbutanoic acid derivatives. Stereochemical control can be achieved by using chiral auxiliaries or enantioselective catalysts during the synthesis.

One synthetic route involves:

  • Formation of a suitable intermediate such as a protected amino acid ester.
  • Alkylation or addition reactions to introduce the methyl group at the 3-position.
  • Hydrolysis or oxidation to yield the free acid.

This step is often integrated with the protection and substitution steps to streamline the synthesis.

Final Deprotection and Purification

After the methoxy and methyl substituents are installed and the amino group is protected, the final compound is purified by crystallization or chromatography. If necessary, the Cbz group can be removed by catalytic hydrogenation (Pd/C under hydrogen atmosphere) or by treatment with strong acids, but for this compound, the Cbz group is typically retained.

Purity and identity are confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Mass Spectrometry (MS).
  • Infrared (IR) spectroscopy.
  • Elemental analysis.

Reaction Conditions and Catalysts

The preparation involves the use of:

Step Reagents/Conditions Notes
Amino protection (Cbz) Benzyl chloroformate, base (Na2CO3, Et3N) Mild conditions, aqueous or organic solvent
Methoxy group introduction Methyl iodide or methyl sulfate, base Requires dry conditions, inert atmosphere preferred
Backbone construction Chiral auxiliaries or catalysts For stereochemical control
Purification Chromatography, crystallization Ensures high purity

Catalysts such as palladium complexes may be used in hydrogenation steps if deprotection is required.

Comparative Data Table of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notes
2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid C15H21NO4 279.33 Cbz-protected amino, methyl substitution Precursor in peptide synthesis
2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid C15H21NO5 (estimated) ~295 (estimated) Additional methoxy group at 4-position Target compound
2-{(Benzyloxy)carbonylamino}-3-methylbutanoic acid C15H21NO4 279.33 Cbz-protected amino with ethyl substitution Structural analog

Note: Molecular formula and weight for the methoxy derivative are estimated based on substitution.

Summary of Research Findings

  • The benzyloxycarbonyl (Cbz) protecting group is widely used due to its stability and ease of removal in peptide synthesis.
  • Introduction of the methoxy group at the 4-position requires selective alkylation methods that preserve stereochemistry.
  • Use of bases such as potassium carbonate and organic amines facilitates efficient protection and substitution reactions.
  • Catalytic hydrogenation with palladium catalysts is a common method for Cbz deprotection if needed.
  • The synthetic route can be optimized to minimize steps, use less hazardous reagents, and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the benzyloxycarbonyl group can produce the corresponding amine .

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective modification of other functional groups in the molecule. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonic Acid-Containing Analogs

Compounds such as (1S,2S)-2-({N-[(benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid () share the Cbz-protected amine but incorporate a sulfonic acid group.

  • Key Differences: The sulfonic acid group (-SO3H) increases water solubility and acidity (pKa ~1–2) compared to the target compound’s carboxylic acid (-COOH, pKa ~4–5).
  • Applications : These analogs are often used in medicinal chemistry for targeting enzymes with polar active sites.

Bis-Cbz-Protected Avizafone Precursor

The Avizafone precursor (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid () features two Cbz groups on a hexanoamide backbone.

  • Key Differences: The bis-Cbz design increases molecular weight (~C28H34N4O8) and lipophilicity, reducing renal clearance compared to the mono-Cbz target compound. The hexanoamide chain provides metabolic stability but may limit blood-brain barrier penetration.
  • Applications : Such compounds are intermediates in prodrug synthesis (e.g., Avizafone, a diazepam precursor) .

Aromatic Substituted Butanoic Acid Derivatives

2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic acid () replaces the Cbz group with a benzyl ring substituted with methoxy and methoxypropoxy groups.

  • Key Differences: The lack of a Cbz group reduces steric hindrance, favoring interactions with hydrophobic enzyme pockets.
  • Applications : These derivatives are explored in anti-inflammatory and metabolic disorder therapies .

N-Methylated Cbz-Amino Acid Analog

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid () introduces an N-methyl group on the Cbz-protected amine.

  • Key Differences: N-Methylation reduces hydrogen-bonding capacity, increasing membrane permeability (e.g., logP ~2.5 vs. ~1.8 for the non-methylated target).
  • Applications : This analog is used in peptide mimetics requiring enhanced bioavailability .

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid, often referred to as a derivative of butanoic acid, is an organic compound notable for its unique chemical structure, which includes a benzyloxycarbonyl group and a methoxy group. This compound has garnered attention in biochemical research due to its potential applications in drug design and therapeutic development. This article explores the biological activity of this compound, including its interactions with proteins and enzymes, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid is C14H19NO5C_{14}H_{19}NO_5, with a molecular weight of approximately 281.30 g/mol. Its structure allows for various modifications that enhance its utility in synthetic chemistry and pharmaceutical applications. The presence of the methoxy group contributes to its reactivity and potential for hydrogen bonding, which is crucial in biological interactions.

PropertyValue
Molecular FormulaC14H19NO5
Molecular Weight281.30 g/mol
AppearanceWhite powder
Melting Point66 - 67 °C
Boiling Point373 °C
Partition Coefficient (Log P)2.24

Enzyme Interactions

Research indicates that 2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid plays a significant role in studying enzyme mechanisms and protein interactions. The compound's ability to form hydrogen bonds enhances its binding affinities with specific proteins or enzymes, making it a candidate for further investigation in drug design and therapeutic applications.

Case Studies and Research Findings

  • Anticancer Potential : A study highlighted the anticancer properties of compounds structurally related to 2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid, demonstrating significant growth inhibition against various cancer cell lines, including leukemia and breast cancer cells. Notably, derivatives exhibited non-cytotoxicity while maintaining potent anticancer activity .
  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated growth inhibition rates exceeding 73% against Acinetobacter baumannii and over 95% against Escherichia coli at specific concentrations .
  • Synthesis and Modification : The synthesis of this compound typically involves several steps, including the reaction of amino acids with benzyloxycarbonyl groups under controlled conditions. These methods allow for large-scale production suitable for pharmaceutical applications .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant growth inhibition in leukemia cells
AntimicrobialGrowth inhibition >73% against A. baumannii
Enzyme InteractionEnhanced binding affinities with specific proteins

Q & A

Q. What safety protocols are critical when handling this compound?

  • Handling Guidelines :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood for weighing and synthesis.
  • Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite.
  • Disposal : Follow EPA guidelines for organic acids (RCRA D002) .

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